molecular formula C30H36N4O6S2 B8462320 N,N'-bis[[2-(3,4,5-Trimethoxyphenyl)thiazol-4-yl]methyl]piperazine CAS No. 473843-86-6

N,N'-bis[[2-(3,4,5-Trimethoxyphenyl)thiazol-4-yl]methyl]piperazine

Cat. No.: B8462320
CAS No.: 473843-86-6
M. Wt: 612.8 g/mol
InChI Key: IHPUZCOERHELFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis[[2-(3,4,5-Trimethoxyphenyl)thiazol-4-yl]methyl]piperazine is a useful research compound. Its molecular formula is C30H36N4O6S2 and its molecular weight is 612.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

473843-86-6

Molecular Formula

C30H36N4O6S2

Molecular Weight

612.8 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-4-[[4-[[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]methyl]piperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C30H36N4O6S2/c1-35-23-11-19(12-24(36-2)27(23)39-5)29-31-21(17-41-29)15-33-7-9-34(10-8-33)16-22-18-42-30(32-22)20-13-25(37-3)28(40-6)26(14-20)38-4/h11-14,17-18H,7-10,15-16H2,1-6H3

InChI Key

IHPUZCOERHELFA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=CS2)CN3CCN(CC3)CC4=CSC(=N4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloromethyl-2-(3,4,5-trimethoxyphenyl)thiazole (240 mg) and piperazine (34 mg) were dissolved in DMF (3 mL), potassium carbonate (166 mL) and potassium iodide (166 mg) were added to the solution, and the mixture was stirred at room temperature for 5 hours. After concentrating the reaction mixture under reduced pressure, chloroform was added to the residue, and the mixture was washed with water and saturated brine, dried over anhydrous magnesium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (chloroform:methanol=40:1) to obtain the title compound as a free base.
Name
4-Chloromethyl-2-(3,4,5-trimethoxyphenyl)thiazole
Quantity
240 mg
Type
reactant
Reaction Step One
Quantity
34 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
166 mL
Type
reactant
Reaction Step Two
Quantity
166 mg
Type
reactant
Reaction Step Two

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